molecular formula C10H11ClN2O2 B3019337 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2230804-08-5

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No. B3019337
CAS RN: 2230804-08-5
M. Wt: 226.66
InChI Key: GGPCJXLSUYCTGK-UHFFFAOYSA-N
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Description

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The structure of the compound includes an imidazo[1,2-a]pyridine core with an ethyl group at the second position and a carboxylic acid group at the fifth position, indicating its potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in various studies. For instance, a three-component reaction involving ethyl glyoxalate, 2-aminopyridines, and cyclic 1,3-dicarbonyl compounds has been described for the synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives . Although this does not directly describe the synthesis of 2-ethyl derivatives, it provides insight into the synthetic pathways that could be adapted for the target compound. Additionally, the synthesis of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a closely related compound, has been achieved through a three-step reaction, which could potentially be modified to synthesize the 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate has been studied using density functional theory (DFT) and compared with x-ray diffraction data, showing consistency between the calculated and experimental structures . This suggests that similar computational methods could be employed to analyze the molecular structure of 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can be inferred from various studies. For example, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared and converted into the corresponding carboxylic acids, which were then evaluated for various biological activities . This indicates that the carboxylic acid group in such compounds is amenable to further reactions, such as hydrolysis. Moreover, the synthesis of various substituted pyridine derivatives has been reported, demonstrating the versatility of the imidazo[1,2-a]pyridine scaffold in undergoing chemical transformations to yield a diverse array of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride are not detailed in the provided papers, the properties of similar compounds have been investigated. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with other molecules . These properties are crucial for predicting the behavior of the compound in various environments and could be indicative of the properties of the target compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride”, have promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, further exploration and development of these compounds could lead to new therapeutic agents .

properties

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-7-6-12-8(10(13)14)4-3-5-9(12)11-7;/h3-6H,2H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCJXLSUYCTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C(=N1)C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

CAS RN

2230804-08-5
Record name 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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